An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid ethyl ester
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid ethyl ester
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid ethyl ester, a monofunctional polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and expected analytical outcomes.
Introduction
m-PEG9-phosphonic acid ethyl ester is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of conjugated molecules.[4] Its structure comprises a methoxy-terminated PEG chain of nine ethylene glycol units, providing a flexible spacer, and a diethyl phosphonate group for further chemical modification or interaction with biological targets. The use of such PEG linkers is crucial in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]
Synthesis of m-PEG9-phosphonic acid ethyl ester
The synthesis of m-PEG9-phosphonic acid ethyl ester is most commonly achieved through a Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the treatment of a corresponding m-PEG9-halide with a trialkyl phosphite. The general synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis initiates with the conversion of the terminal hydroxyl group of m-PEG9-alcohol to a suitable leaving group, typically a bromide or iodide, to facilitate nucleophilic substitution. The resulting m-PEG9-halide is then reacted with triethyl phosphite to yield the final product.
Experimental Protocol
Step 1: Synthesis of m-PEG9-bromide
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In a round-bottom flask dried under vacuum, dissolve m-PEG9-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (PBr₃, 1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG9-bromide.
Step 2: Synthesis of m-PEG9-phosphonic acid ethyl ester
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Place the crude m-PEG9-bromide and triethyl phosphite (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitor the reaction by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The crude product is then purified by column chromatography.
Purification
Purification of the crude product is typically performed using silica gel column chromatography. Given the polar nature of PEG compounds, a gradient elution system is often employed.[8]
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or chloroform/methanol.[8] |
| Detection | TLC with potassium permanganate stain or iodine vapor. |
Characterization of m-PEG9-phosphonic acid ethyl ester
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized m-PEG9-phosphonic acid ethyl ester. The following techniques are recommended.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group, the ethylene glycol repeating units, the methylene group adjacent to the phosphorus atom, and the ethyl ester groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the formation of the phosphonate ester. A single peak is expected in the proton-decoupled spectrum.[9]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ³¹P Chemical Shift (δ, ppm) |
| CH₃O- | ~3.38 (s, 3H) | - |
| -OCH₂CH₂O- | ~3.64 (m, 36H) | - |
| -CH₂-P | ~1.8-2.0 (m, 2H) | - |
| -O-CH₂-CH₃ | ~4.0-4.2 (quintet, 4H) | - |
| -O-CH₂-CH₃ | ~1.3 (t, 6H) | - |
| P | - | ~25-30 |
Table 1: Predicted NMR Chemical Shifts for m-PEG9-phosphonic acid ethyl ester.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound.
| Parameter | Expected Value |
| Chemical Formula | C₂₃H₄₉O₁₂P |
| Molecular Weight | 548.61 g/mol |
| Expected [M+H]⁺ | 549.30 |
| Expected [M+Na]⁺ | 571.28 |
Table 2: Expected Mass Spectrometry Data.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product. Reversed-phase HPLC is a common method for analyzing PEG-containing molecules.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Purity | >95% |
Table 3: Typical HPLC Parameters for Purity Analysis.
Applications in Drug Development
m-PEG9-phosphonic acid ethyl ester serves as a versatile linker in the construction of PROTACs. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to other molecules.
The hydrophilic PEG chain can improve the solubility and cell permeability of the resulting PROTAC, while the phosphonate moiety can be used as a handle for conjugation or may contribute to binding interactions.[10]
Conclusion
This technical guide outlines a robust and reproducible approach for the synthesis and characterization of m-PEG9-phosphonic acid ethyl ester. The proposed methodologies, based on established chemical principles, provide a clear path for obtaining this valuable linker for applications in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Adherence to the detailed analytical procedures will ensure the quality and consistency of the synthesized material for downstream applications.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. m-PEG9-phosphonic acid ethyl ester | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
